3,6,7-Trimethylnaphthalene-1,2-dione
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Overview
Description
3,6,7-Trimethylnaphthalene-1,2-dione is an organic compound belonging to the naphthoquinone family It is characterized by the presence of three methyl groups attached to the naphthalene ring and two ketone groups at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,7-Trimethylnaphthalene-1,2-dione typically involves the alkylation of naphthalene derivatives followed by oxidation. One common method includes the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting trimethylnaphthalene is then oxidized using reagents like potassium permanganate or chromium trioxide to introduce the ketone functionalities .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,6,7-Trimethylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions typically yield the corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3,6,7-Trimethylnaphthalene-1,2-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 3,6,7-Trimethylnaphthalene-1,2-dione exerts its effects involves interactions with various molecular targets. In biological systems, it may act by disrupting cellular processes through the generation of reactive oxygen species (ROS) or by inhibiting specific enzymes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2,3,5-Trimethylnaphthalene
- 1,6,7-Trimethylnaphthalene
- 2,3,6-Trimethylnaphthalene
Comparison: 3,6,7-Trimethylnaphthalene-1,2-dione is unique due to the specific positioning of its methyl and ketone groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of ketone groups at positions 1 and 2 makes it more susceptible to reduction and oxidation reactions, enhancing its versatility in synthetic applications .
Properties
Molecular Formula |
C13H12O2 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3,6,7-trimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-7-4-10-5-9(3)12(14)13(15)11(10)6-8(7)2/h4-6H,1-3H3 |
InChI Key |
CFFIUMWXPHMNSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C(=O)C(=C2)C |
Origin of Product |
United States |
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